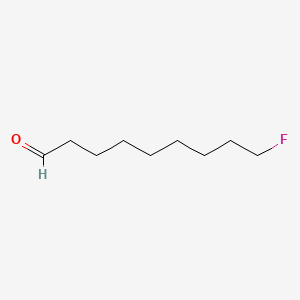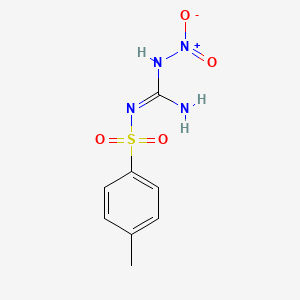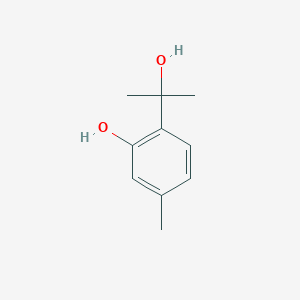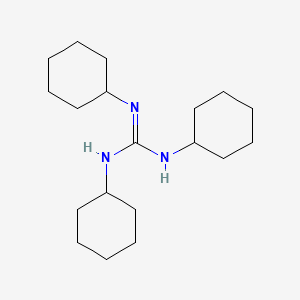
Sodium (4-((2-Hydroxynaphthalenyl)diazenyl)-5-methoxy-2-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (4-((2-Hydroxynaphthalenyl)diazenyl)-5-methoxy-2-methylbenzenesulfonate) is a synthetic organic compound known for its vibrant color and utility in various industrial applications. It is commonly used as a dye and has significant importance in the field of chemistry due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (4-((2-Hydroxynaphthalenyl)diazenyl)-5-methoxy-2-methylbenzenesulfonate) typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, which is then coupled with a naphthol derivative under alkaline conditions. The reaction is carried out at low temperatures to maintain the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pH, and reactant concentrations to optimize the production efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (4-((2-Hydroxynaphthalenyl)diazenyl)-5-methoxy-2-methylbenzenesulfonate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are often used for reduction.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinones, aromatic amines, and substituted aromatic compounds, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Sodium (4-((2-Hydroxynaphthalenyl)diazenyl)-5-methoxy-2-methylbenzenesulfonate) has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable azo bonds, which contribute to its vibrant color and stability. The molecular targets include aromatic compounds with which it can form stable complexes. The pathways involved in its action include electrophilic substitution and complexation reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 4-((2-Hydroxy-1-naphthyl)diazenyl)benzenesulfonate
- 4-((2-Hydroxy-1-naphthyl)diazenyl)benzenesulfonic acid
Uniqueness
Sodium (4-((2-Hydroxynaphthalenyl)diazenyl)-5-methoxy-2-methylbenzenesulfonate) is unique due to the presence of the methoxy and methyl groups, which enhance its solubility and stability compared to similar compounds. These functional groups also influence its reactivity and the types of reactions it can undergo .
Eigenschaften
Molekularformel |
C18H15N2NaO5S |
|---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methoxy-2-methylbenzenesulfonate |
InChI |
InChI=1S/C18H16N2O5S.Na/c1-11-9-14(16(25-2)10-17(11)26(22,23)24)19-20-18-13-6-4-3-5-12(13)7-8-15(18)21;/h3-10,21H,1-2H3,(H,22,23,24);/q;+1/p-1 |
InChI-Schlüssel |
NJGLEJODXGUKCV-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=CC=CC=C32)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



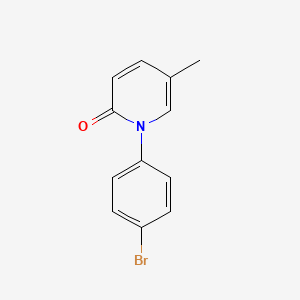

![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)

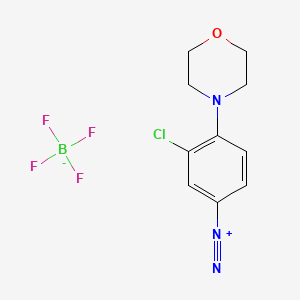


![4,4'-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt](/img/structure/B13418452.png)
